

Application Notes and Protocols: PHCCC in Primary Cortical Neuron Cultures

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Compound of Interest

Compound Name: Phccc

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Introduction

PHCCC, or N-phenyl-7-(hydroxyimino)cyclopropa[b]chromen-1a-carboxamide, is a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor 4 (mGluR4). The active enantiomer, (-)-**PHCCC**, potentiates the effects of mGluR4 agonists and, at higher concentrations, can directly activate the receptor with low efficacy.^{[1][2][3]} This makes it a valuable tool for studying the physiological roles of mGluR4 and for investigating its therapeutic potential in various neurological disorders. In primary cortical neuron cultures, **PHCCC** has demonstrated significant neuroprotective effects against excitotoxicity and amyloid- β -induced damage, highlighting its relevance in neurodegenerative disease research.^{[1][2][3]}

These application notes provide detailed protocols for the use of **PHCCC** in primary cortical neuron cultures, including culture preparation, neuroprotection assays, and quantitative data on its pharmacological activity.

Data Presentation

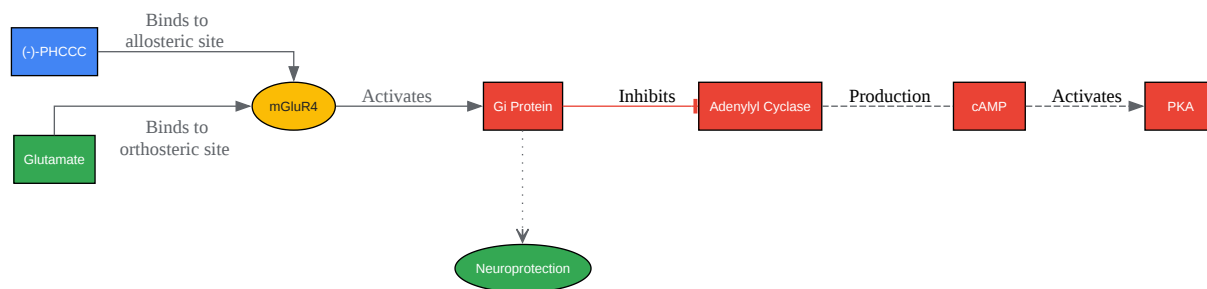
Table 1: Pharmacological Profile of (-)-PHCCC at mGluR4

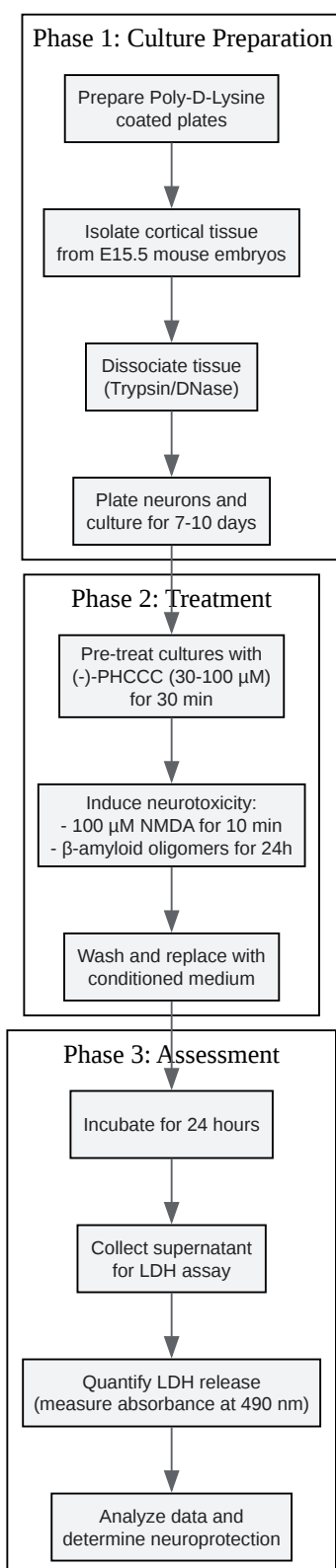
Parameter	Value	Conditions	Reference
EC ₅₀ (Potentiation)	3.8 μ M	In the presence of 10 μ M L-AP4 in hmGluR4a-expressing cells	[3]
EC ₅₀ (Potentiation)	~6 μ M	In the presence of 0.2 and 0.6 μ M L-AP4 in hmGluR4a-expressing cells	[3]
EC ₅₀ (Direct Activation)	30 μ M	In the absence of L-AP4 in hmGluR4a-expressing cells	[3]
Potency (Potentiation)	5.1 \pm 0.3 μ M	In the presence of an EC ₂₀ concentration of glutamate in mGluR4/Gqi5-expressing cells	[4]

Table 2: Neuroprotective Effects of (-)-PHCCC in Primary Cortical Neuron Cultures

Neurotoxic Insult	PHCCC Concentration	Outcome	Key Findings	Reference
100 μ M NMDA for 10 min	30-100 μ M	Reduced neuronal death	Neuroprotection blocked by group-III mGluR antagonists (MSOP or MPPG). Additive neuroprotective effect with the mGluR1 antagonist CPCCOEt.	[1] [2]
β -amyloid peptide (β AP)	Not specified	Neuroprotection	[1] [2]	

Signaling Pathway and Experimental Workflow





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References

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- 3. uni-regensburg.de [uni-regensburg.de]
- 4. Functional selectivity induced by mGlu4 receptor positive allosteric modulation and concomitant activation of Gq coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
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